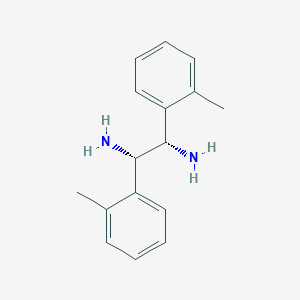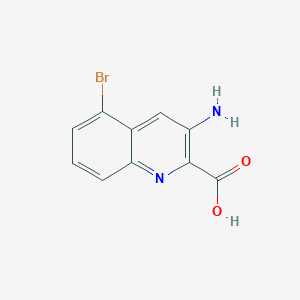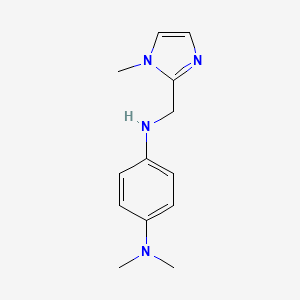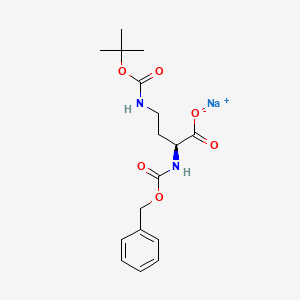
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine is an organic compound with the molecular formula C16H20N2 It is a chiral diamine, meaning it has two amine groups and exists in two enantiomeric forms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine typically involves the reduction of the corresponding diketone or diimine precursor. One common method is the catalytic hydrogenation of (1S,2S)-1,2-di-o-tolylethane-1,2-dione using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding diketone.
Reduction: It can be further reduced to form the corresponding amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4) as a reducing agent.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of (1S,2S)-1,2-di-o-tolylethane-1,2-dione.
Reduction: Formation of the corresponding primary amine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2S)-1,2-di-o-tolylethane-1,2-diamine involves its interaction with various molecular targets. As a chiral diamine, it can form complexes with metal ions, which can then participate in catalytic cycles. The specific pathways and targets depend on the context of its use, such as in catalysis or drug development.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2R)-1,2-di-o-tolylethane-1,2-diamine
- (1S,2S)-1,2-diphenylethane-1,2-diamine
- (1R,2R)-1,2-diphenylethane-1,2-diamine
Uniqueness
(1S,2S)-1,2-di-o-tolylethane-1,2-diamine is unique due to its specific chiral configuration and the presence of o-tolyl groups. This gives it distinct steric and electronic properties compared to other similar compounds, making it particularly useful in asymmetric synthesis and catalysis.
Propiedades
Fórmula molecular |
C16H20N2 |
|---|---|
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
(1S,2S)-1,2-bis(2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-11-7-3-5-9-13(11)15(17)16(18)14-10-6-4-8-12(14)2/h3-10,15-16H,17-18H2,1-2H3/t15-,16-/m0/s1 |
Clave InChI |
HKBNVGISGVWESI-HOTGVXAUSA-N |
SMILES isomérico |
CC1=CC=CC=C1[C@@H]([C@H](C2=CC=CC=C2C)N)N |
SMILES canónico |
CC1=CC=CC=C1C(C(C2=CC=CC=C2C)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Chloro-5-iodobenzo[d]isoxazole](/img/structure/B13655268.png)







![2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B13655313.png)
![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13655316.png)

